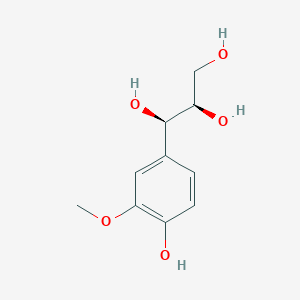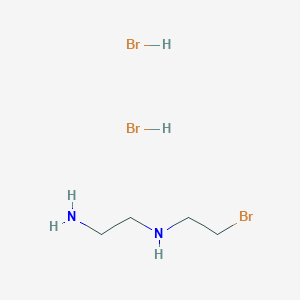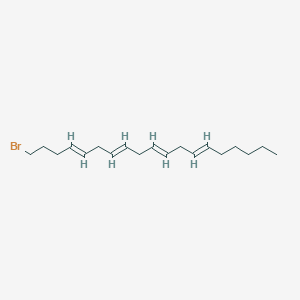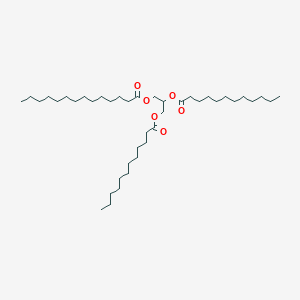
threo-Guaiacylglycerol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of threo-Guaiacylglycerol involves multiple steps, starting from basic compounds like vanillin. A notable method includes a condensation reaction between specific esters and benzyl vanillin, using lithium diisopropyl amide as the base, yielding this compound in high yields. This method emphasizes the creation of erythro and threo isomers, showcasing the compound's versatility in synthesis (Nakatsubo, Sato, & Higuchi, 1975).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using various spectroscopic techniques, including UV, mass spectrometry, and NMR. These studies highlight the presence of distinct threo and erythro forms, with the structural determinations being made on the basis of spectral data, including two-dimensional shift correlation (Sakushima et al., 2003).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its role as an inter-unit of lignin. These reactions include cleavage and degradation pathways, which are vital for understanding lignin's biodegradation. The compound exhibits specific reactions under different conditions, such as in the presence of certain enzymes or catalysts, highlighting its reactive versatility (Umezawa & Higuchi, 1985).
Physical Properties Analysis
Studies have shown that this compound exhibits characteristic physical properties, particularly in its spectroscopic profiles. For example, its vibrational spectra have been characterized using terahertz time-domain spectroscopy, revealing distinct absorption peaks that are indicative of its structural composition (Su et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other molecules, are central to its role in lignin chemistry. Its behavior in various chemical environments, such as in the presence of phenol or under acid catalysis, has been studied to understand the mechanisms of lignin liquefaction and degradation (Lin, Yao, & Shiraishi, 2001).
Wissenschaftliche Forschungsanwendungen
Ligninforschung
“Threo-Guaiacylglycerol” ist eine Schlüsselverbindung in der Ligninforschung {svg_1}. Lignin ist ein Naturprodukt, das in Pflanzenzellwänden vorkommt, und die Forschung hat sich in der Vergangenheit auf Ligninabbautechniken konzentriert, in der Hoffnung, Lignin in nützliche aromatische Kohlenstoff-Feedstocks umzuwandeln {svg_2}. “this compound” spielt in diesen Studien eine entscheidende Rolle {svg_3}.
Massenspektrometrie
Die Verbindung wird in der Massenspektrometrie verwendet, um Diastereomerpaare in der β-O-4-Dimer-Reihe zu unterscheiden {svg_4}. Jedes Diastereomerpaar in der Neun-Dimer-Reihe wurde durch HPLC getrennt und mittels Tandem-Massenspektrometrie untersucht {svg_5}.
Studie zum chromatographischen Verhalten
“this compound” wird zur Untersuchung des chromatographischen Verhaltens verwendet {svg_6}. Ein Temperaturprogramm-Experiment mit Wasser/Acetonitril-isokratischer Elution zeigte, dass der chromatographische Retentionsmechanismus dieser Diastereomere hydrophob gesteuert war {svg_7}.
Pro-angiogene Aktivität
Diese Verbindung zeigt je nach Diastereomer unterschiedliche Grade an pro-angiogener Aktivität {svg_8}. Es wurde berichtet, dass das G- (β-O-4′)-G-Dimer eine pro-angiogene Aktivität aufweist, wobei ein Diastereomer des Paares eine verstärkte pro-angiogene Aktivität zeigt {svg_9}.
Biosynthese von Neolignanen
“this compound” ist an der Biosynthese von 8-O-4′ Neolignanen in Eucommia ulmoides beteiligt {svg_10}. Es wird die diastereoselektive Bildung von erythro-GGSE durch Kreuzkupplung von Coniferyl- und Sinapylalkoholen vorgeschlagen {svg_11}.
Traditionelle Medizin
Obwohl in den Suchergebnissen nicht direkt erwähnt, finden sich in der traditionellen Medizin Verbindungen, die “this compound” ähneln {svg_12}. Beispielsweise werden die Früchte von Boreava orientalis, die verwandte Verbindungen enthalten, zur Behandlung von Husten und Hauterkrankungen verwendet {svg_13}.
Wirkmechanismus
Target of Action
Threo-Guaiacylglycerol, a natural organic compound, is formed by the combination of proline and the phenolic compound Guaiacyl . It has been found to exhibit potent anti-inflammatory effects against NO, TNF-α, and IL-6 . These are key mediators in the inflammatory response, making them primary targets of this compound.
Mode of Action
This compound interacts with its targets (NO, TNF-α, and IL-6) to exert its anti-inflammatory effects . Specifically, it has been shown to significantly inhibit COX-2 expression at 50 μM . COX-2 is an inducible isoform of cyclooxygenase, which plays a crucial role in inflammation. By inhibiting COX-2, this compound can help alleviate inflammatory destruction.
Biochemical Pathways
The anti-inflammatory activity of this compound is suggested to occur in part via the inhibition of the expression of pro-inflammatory cytokines . This includes the inhibition of TNF-α, IL-6, and NO production. TNF-α stimulates macrophages to release various molecular mediators such as IL-6, which further involves in multi-biological activities like inflammation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a solid substance that appears as a white or similar to white crystal at room temperature and has a certain solubility .
Result of Action
The result of this compound’s action is the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, this compound can help alleviate the symptoms of inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound requires appropriate temperature and pH conditions .
Eigenschaften
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453870 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84799-27-9 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is threo-guaiacylglycerol and where is it found?
A1: this compound is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.
Q2: What is the difference between erythro-guaiacylglycerol and this compound?
A2: Both erythro- and this compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].
Q3: Has this compound been found to exist as a glycoside?
A3: Yes, this compound has been found in various plants in its glycosylated form. For example, this compound 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and this compound 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].
Q4: What is the role of this compound in plant lignification?
A4: While this compound itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that this compound-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)



![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)



